4-Bromo-2-(cyclohexylamino)benzoic acid
Description
4-Bromo-2-(cyclohexylamino)benzoic acid is a brominated benzoic acid derivative featuring a cyclohexylamino substituent at the ortho position relative to the carboxylic acid group. This compound belongs to a class of halogenated aromatic acids with applications in medicinal chemistry, organic synthesis, and material science. Its structure combines a bromine atom (electron-withdrawing group) and a cyclohexylamino moiety (bulky, lipophilic substituent), which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
4-bromo-2-(cyclohexylamino)benzoic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17) |
InChI Key |
CHLIESQSABIWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Cyclohexylamino)benzoic Acid (Compound 10)
- Structure : Lacks the bromine atom at the para position.
- Synthesis: Prepared via condensation of cyclohexylamine with 2-aminobenzoic acid derivatives, yielding a 67–91% purity range .
- Key Differences : Absence of bromine reduces molecular weight (MW = ~235 g/mol vs. ~314 g/mol for the brominated analogue) and alters electronic properties. The bromine in the target compound enhances electrophilic substitution reactivity and may improve binding affinity in biological systems due to increased hydrophobicity.
4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride
4-Fluoro-2-(phenylamino)benzoic Acid
- Structure: Replaces bromine with fluorine and cyclohexylamino with phenylamino.
- Crystallography : Exhibits intramolecular N–H⋯O hydrogen bonding and dimer formation via O–H⋯O interactions. The fluorine atom’s electronegativity increases acidity (pKa ~2.5–3.0) compared to bromine-containing analogues (pKa ~3.5–4.0) .
Halogen-Substituted Analogues
5-Bromo-2-chloro Benzoic Acid
- Synthesis : Produced via bromination of 2-chlorobenzotrichloride, achieving >95% yield and 80–92% purity .
- Industrial Relevance: Cost-effective synthesis highlights the advantage of halogen positioning for large-scale production, contrasting with the target compound’s more complex cyclohexylamino functionalization.
2-Bromo-4-chlorobenzoic Acid
- Physicochemical Properties : MW = 235.46 g/mol; lower lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5) due to the absence of the cyclohexyl group .
Functional Group Variations
4-Bromo-2-(trifluoromethyl)benzoic Acid
4-Bromo-2-(hydroxymethyl)benzoic Acid
- Hydrophilicity: The hydroxymethyl group increases water solubility, contrasting with the hydrophobic cyclohexylamino group in the target compound .
Comparative Data Tables
Table 1: Physicochemical Properties
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